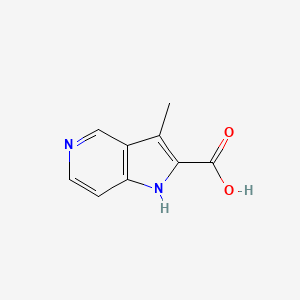

3-Methyl-5-azaindole-2-carboxylic Acid

Description

Contextual Significance of Azaindole Scaffolds in Heterocyclic Chemistry

Azaindoles, also known as pyrrolopyridines, represent a critical class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. researchgate.net Their structure, which incorporates a pyridine (B92270) ring fused to a pyrrole (B145914) ring, makes them isosteres of indole (B1671886), allowing them to mimic indole in biological systems while possessing distinct electronic properties. This structural feature has made azaindole scaffolds a versatile foundation for the design of novel therapeutic agents.

The nitrogen atom in the pyridine ring of the azaindole core can significantly influence the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These modifications can lead to improved pharmacological profiles, including enhanced binding affinity to biological targets, better solubility, and more favorable metabolic stability compared to their indole counterparts. The position of the nitrogen atom in the pyridine ring (4-, 5-, 6-, or 7-azaindole) further diversifies the chemical space and biological activity of these compounds. researchgate.net

Numerous synthetic methodologies have been developed to access the various azaindole isomers, including classical methods like the Fischer indole synthesis and modern transition-metal-catalyzed cross-coupling reactions. researchgate.net These synthetic advancements have facilitated the exploration of azaindoles in drug discovery, leading to their incorporation into a wide range of biologically active molecules with applications as kinase inhibitors, antivirals, and central nervous system agents.

Specific Importance of the 2-Carboxylic Acid Functionality within Azaindole Systems

The incorporation of a carboxylic acid group at the 2-position of the azaindole scaffold is of particular strategic importance in medicinal chemistry. The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, as well as a key pharmacophore for interacting with biological targets, often through salt bridge formation with basic residues in proteins.

This functional group can significantly impact the pharmacokinetic properties of a molecule. For instance, the acidity of the carboxylic acid can influence a compound's solubility, absorption, and distribution. Furthermore, the 2-carboxylic acid group can serve as a synthetic handle for further chemical modifications, allowing for the generation of diverse libraries of compounds through esterification, amidation, or other coupling reactions. This versatility enables the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Research has demonstrated that indole-2-carboxylic acids and their azaindole analogues are key intermediates in the synthesis of various biologically active compounds. For example, they have been utilized in the total synthesis of complex natural products and in the preparation of novel therapeutic agents. The strategic placement of the carboxylic acid at the 2-position can direct the regioselectivity of subsequent reactions, providing a powerful tool for the construction of complex molecular architectures.

Overview of Current Research Trajectories for 3-Methyl-5-azaindole-2-carboxylic Acid

Current research involving this compound is primarily focused on its application as a building block in the synthesis of novel compounds with potential therapeutic applications. The specific substitution pattern of this molecule, featuring a methyl group at the 3-position and a carboxylic acid at the 2-position of the 5-azaindole (B1197152) core, provides a unique combination of steric and electronic properties that can be exploited in drug design.

One major research trajectory involves the use of this compound in the development of kinase inhibitors. The azaindole scaffold is a well-established hinge-binding motif for many protein kinases, and the substituents at the 2- and 3-positions can be modified to achieve selectivity and potency against specific kinase targets.

Another area of investigation is the exploration of this compound in the synthesis of novel antibacterial and antiparasitic agents. The azaindole core has been identified in several compounds with antimicrobial activity, and the unique substitution pattern of this compound may lead to the discovery of new agents with improved efficacy or novel mechanisms of action. For instance, related 3,5-disubstituted-7-azaindoles have been investigated as growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

Furthermore, the synthetic utility of this compound is being explored in the generation of diverse chemical libraries for high-throughput screening. The carboxylic acid functionality allows for its conjugation to a variety of other molecules, enabling the rapid production of a wide range of derivatives for biological evaluation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c1-5-6-4-10-3-2-7(6)11-8(5)9(12)13/h2-4,11H,1H3,(H,12,13) |

InChI Key |

NEHVAMJTLSKKOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=NC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 5 Azaindole 2 Carboxylic Acid and Its Structural Analogues

Classical and Established Azaindole Synthetic Routes and their Adaptation

Traditional indole (B1671886) syntheses have been adapted for the preparation of azaindoles, though the presence of the nitrogen atom in the pyridine (B92270) ring can significantly influence the reaction's efficiency and outcome. researchgate.net Many of these classical methods are often less effective for azaindole synthesis compared to their indole counterparts. researchgate.netresearchgate.net

Fischer Indole Synthesis Modifications for Azaindoles

The Fischer indole synthesis, a cornerstone of indole chemistry since 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com This method can be adapted for azaindole synthesis by using the corresponding pyridylhydrazine. The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com

The general mechanism proceeds through the formation of a pyridylhydrazone, which then tautomerizes to an enamine. A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic azaindole ring. wikipedia.orgmdpi.com For the synthesis of a 5-azaindole (B1197152) derivative, a 3-pyridylhydrazine would be the required starting material. The reaction of 3-pyridylhydrazine with pyruvic acid or a pyruvate (B1213749) ester, followed by cyclization, would theoretically yield a 5-azaindole-2-carboxylic acid derivative. The methyl group at the 3-position would necessitate the use of a propanal-derived ketone in the initial condensation.

While the Fischer synthesis is versatile, its application to azaindoles can be hampered by the basicity of the pyridine nitrogen, which can be protonated under the acidic reaction conditions, potentially deactivating the ring towards the necessary cyclization. researchgate.net Polyphosphoric acid is often a preferred catalyst for the synthesis of substituted 5-chloro-7-azaindoles. researchgate.net

| Starting Pyridylhydrazine | Carbonyl Compound | Product |

| 3-Pyridylhydrazine | Ethyl pyruvate | Ethyl 5-azaindole-2-carboxylate |

| 3-Pyridylhydrazine | Propanal | 3-Methyl-5-azaindole |

This table illustrates potential starting materials for the Fischer synthesis of 5-azaindole derivatives.

Madelung Synthesis Variants and Improved Yields for Azaindole Systems

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.orgquimicaorganica.org For the synthesis of azaindoles, an N-acyl-aminomethylpyridine would be the analogous starting material. For 3-methyl-5-azaindole-2-carboxylic acid, this would translate to the cyclization of an N-acyl derivative of 3-amino-4-methylpyridine (B17607).

The traditional Madelung synthesis often requires harsh conditions (temperatures of 200–400 °C) and strong bases like sodium or potassium ethoxide, which can limit its applicability to substrates with sensitive functional groups. wikipedia.org However, modifications have been developed to improve yields and broaden the scope. The Smith-modified Madelung synthesis, for instance, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids to form substituted indoles under milder conditions. wikipedia.org A recent advancement employs a LiN(SiMe3)2/CsF system for a tandem Madelung synthesis, offering high efficiency and compatibility with a wider range of functional groups. organic-chemistry.org

Reissert Indole Synthesis and its Applicability to Azaindoles

The Reissert indole synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgyoutube.com The adaptation of this method to azaindole synthesis requires a nitromethylpyridine as the starting material. For the synthesis of a 5-azaindole, 3-methyl-4-nitropyridine (B157339) would be condensed with diethyl oxalate. The subsequent reduction of the nitro group, often with reagents like zinc in acetic acid or through catalytic hydrogenation, leads to the formation of the pyrrole (B145914) ring. wikipedia.orgakjournals.com

Potassium ethoxide has been shown to be a more effective base than sodium ethoxide in the initial condensation step. wikipedia.org Continuous-flow hydrogenation has been successfully applied to the reductive cyclization step, allowing for efficient optimization and scale-up of the synthesis of indole-2-carboxylic acid esters and their aza-analogs. akjournals.com The Reissert synthesis is particularly well-suited for producing 6-azaindole-2-carboxylates. baranlab.org

Hemetsberger-Knittel Reaction for Azaindole-2-carboxylates

The Hemetsberger-Knittel synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com To synthesize an azaindole-2-carboxylate, the aryl group would be a pyridyl moiety. The starting material, a pyridyl-2-azido-propenoic ester, is typically prepared from the corresponding pyridyl aldehyde.

This reaction is known for its high yields, often exceeding 70%. wikipedia.org However, the synthesis and stability of the azido (B1232118) starting materials can be challenging. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.org Microwave-assisted Hemetsberger synthesis has been shown to produce high yields of indoles. researchgate.net This method is considered effective for the synthesis of 4-substituted 5,6,7-azaindole-2-carboxylates. baranlab.org A study on the Hemetsberger-Knittel synthesis of substituted 5-, 6-, and 7-azaindoles has demonstrated the utility of this reaction for preparing these heterocycles. researchgate.net

Modern and Catalytic Approaches to Azaindole Synthesis with Carboxylic Acid Derivatives

Modern synthetic methods, particularly those employing transition metal catalysis, have provided powerful tools for the construction of the azaindole core with high efficiency and functional group tolerance. researchgate.net

Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies for Azaindole Cores

Transition metal-catalyzed reactions, such as those involving palladium, rhodium, and copper, have become central to the synthesis of complex heterocyclic systems, including azaindoles. nih.gov These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through cross-coupling and cyclization reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in the synthesis of indoles and azaindoles. organicreactions.org The Suzuki-Miyaura coupling, for example, can be used to introduce substituents at various positions of the azaindole nucleus. nih.gov A synthetic route to 3,5-disubstituted-7-azaindoles involved an initial Suzuki reaction to install a pyrazole (B372694) at the 5-position, followed by iodination and a second Suzuki reaction to introduce a substituent at the 3-position. nih.gov Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have also been developed for the synthesis of aza-heterocycles. nih.govsemanticscholar.org

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and cyclization is an effective strategy for synthesizing 7-azaindole (B17877) derivatives. researchgate.netrsc.orgnih.gov These reactions can involve the coupling of 2-aminopyridines with alkynes. nih.gov Silver additives are often used as oxidants to promote the catalytic activity of rhodium. researchgate.netnih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient means for synthesizing indole-2-carboxylates and their aza-analogs. thieme-connect.comnih.gov A ligand-free copper(I)-catalyzed reaction between 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate provides a direct route to these compounds. thieme-connect.comnih.gov This method has been successfully applied to the synthesis of a 7-azaindole derivative. thieme-connect.com Copper-catalyzed reactions have also been developed in more environmentally friendly renewable solvents. acs.orgacs.org Furthermore, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids provides a route to N-aryl indoles. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Product |

| Palladium | Suzuki Coupling | 5-Bromo-7-azaindole, Boronic Acids | 3,5-Disubstituted-7-azaindoles nih.gov |

| Rhodium(III) | C-H Activation/Cyclization | 2-Aminopyridine, Alkyne | 7-Azaindole nih.gov |

| Copper(I) | Condensation/Coupling | 2-Halo-3-pyridyl aldehyde, Ethyl isocyanoacetate | Ethyl 5-azaindole-2-carboxylate thieme-connect.com |

This table summarizes examples of transition metal-catalyzed reactions for the synthesis of azaindole derivatives.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are pivotal for forming the carbon-carbon and carbon-nitrogen bonds essential for the azaindole framework.

The Sonogashira coupli wikipedia.orgng is a widely employed method for forming C-C bonds between terminal alkynes and aryl halides. In azaindole synthesis, t nih.govresearchgate.nethis reaction typically involves coupling an amino-halopyridine with a suitable alkyne. The resulting intermediat nih.gove can then undergo cyclization to form the pyrrole ring of the azaindole nucleus. For instance, the synthes nih.govmdpi.comis of 5-azaindole derivatives has been achieved using a palladium-mediated Sonogashira coupling of 4-amino-2-bromo-5-iodopyridine with an alkyne, followed by an intramolecular cyclization. Common catalytic systems nih.govmdpi.comfor this transformation include PdCl2(PPh3)2 in the presence of a copper(I) co-catalyst like CuI.

The Suzuki-Miyaura cou nih.govpling provides an effective route for creating C-C bonds by reacting an organoboron compound with an aryl halide. A two-step, protecting-group-free synthesis for a range of aza- and diazaindoles has been developed utilizing an optimized Suzuki-Miyaura coupling between a chloroamino-N-heterocycle and (2-ethoxyvinyl)borolane, which is then followed by cyclization catalyzed by acetic acid. This method is valuable f organic-chemistry.orgor introducing aryl or other carbon-based substituents onto the azaindole core, as demonstrated in the synthesis of 3,5-disubstituted-7-azaindoles where an aryl group is installed at the 3-position via a Suzuki reaction with an aryl boronic acid.

The Buchwald-Hartwig a nih.govmination is a premier method for the formation of C-N bonds, coupling amines with aryl halides. This reaction is crucial wikipedia.orglibretexts.orgfor synthesizing amino-azaindole derivatives or for constructing the azaindole ring itself. The versatility of this r wikipedia.orgeaction allows for the coupling of a wide array of amines with various aryl halides under palladium catalysis, significantly broadening the scope of accessible azaindole structures. The process generally inv wikipedia.orgolves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the final product.

Table wikipedia.org 1: Overview of Palladium-Catalyzed Reactions in Azaindole Synthesis

| Reaction Type | Purpose | Typical Catalyst/Ligand | Key Bond Formed |

| Sonogashira Coupling | Alkyne-aryl halide coupling for pyrrole ring formation | PdCl2(PPh3)2 / CuI | C(sp)-C(sp2) |

| Suzuki-Miyaura Coupling | Arylation of azaindole core | PdCl2(dppf) | C(sp2)-C(sp2) |

| Buchwald-Hartwig Amination | Amination of azaindole core | Pd(OAc)2 / Phosphine Ligands | C(sp2)-N |

Copper-Catalyzed C-N Coupling Reactions

Copper catalysis offers a complementary and sometimes superior alternative to palladium for certain transformations, especially in C-N bond formation and cyclization steps. Copper(I) iodide (CuI) is beilstein-journals.org frequently used as a co-catalyst in Sonogashira reactions to facilitate the coupling process.

Furthermore, copper cata nih.govmdpi.comlysts can mediate the key intramolecular cyclization step to form the azaindole ring. For example, after an ini mdpi.comtial Sonogashira coupling, the cyclization to a 7-azaindole structure can be effectively promoted using catalytic CuI, often accelerated by microwave irradiation. Copper-catalyzed methodol nih.govmdpi.comresearchgate.netogies are also central to Ullmann-type reactions, which have been adapted for the enantioselective synthesis of related heterocyclic structures like indolines. Recent advancements have beilstein-journals.orgalso explored copper's potential as a photocatalyst for C-N cross-couplings.

Rhodium-Catalyzed Dehydrogenative Heck Reactions for Indole-2-carboxylic Acids

Rhodium catalysis has enabled novel pathways for heterocycle synthesis through C-H activation. A notable example is the nih.govRh(III)-catalyzed synthesis of 7-azaindoles via an annulative coupling of aminopyridines with alkynes. This process involves the nih.gov directed C-H activation of the aminopyridine, followed by insertion of the alkyne and subsequent annulation to construct the pyrrole ring.

Carboxylic acids have al nih.govso been shown to be effective directing groups for Rh(III)-catalyzed intramolecular Heck-type reactions, allowing for the synthesis of complex bicyclic systems under relatively mild conditions. This strategy involves C- nih.govH activation directed by the carboxyl group, leading to cyclization. While not directly a dehydrogenative Heck reaction for indole-2-carboxylic acids, it showcases the utility of rhodium catalysis and carboxylate direction in forming cyclic structures relevant to this field.

C-H Activation and Functionalization in Azaindole Synthesis

Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials like organohalides or organometallics. This approach allows for nih.govrsc.orgthe direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds.

In the context of azaindole synthesis, transition metal-catalyzed C-H activation can be applied to directly functionalize the pyridine or aniline (B41778) precursors. For instance, the aforeme nih.govntioned Rh(III)-catalyzed synthesis of 7-azaindoles is a prime example of a C-H activation/annulation strategy. Palladium catalysis is al nih.govso widely used for direct arylation, where a C-H bond on one heterocycle is coupled directly with an aryl halide. This methodology represen nih.govts a more efficient alternative to traditional cross-coupling reactions for functionalizing the azaindole core. A transient directing gro nih.govup strategy has also been employed for the C4–H functionalization of indoles using copper catalysis, a technique that could be extended to azaindole systems.

Microwave-Assacs.orgisted Synthesis for Azaindole Derivatives

The application of microwave irradiation has significantly accelerated the synthesis of azaindole derivatives. This non-classical heatin organic-chemistry.orgresearchgate.netg method often leads to dramatic reductions in reaction times, increased product yields, and improved reproducibility compared to conventional heating.

Microwave assistance has nih.gov been successfully applied to various key steps in azaindole synthesis. For example, it is used to accelerate the cyclization step following a Sonogashira coupling, often in conjunction with a copper catalyst. In one flexible synthesis nih.govresearchgate.net of 7-azaindoles, microwave heating was shown to dramatically speed up the penultimate epoxide-opening-cyclization-dehydration sequence. The Buchwald-Hartwig amin organic-chemistry.orgation has also been adapted to microwave conditions, reducing reaction times from hours to minutes for the synthesis of complex organic molecules. This efficiency makes mic nih.govrowave-assisted synthesis a highly attractive tool for rapid library generation and optimization in medicinal chemistry.

Table researchgate.net 2: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination

| Parameter | Conventional Heating | Microwave-Assisted Method |

| Reaction Time | Typically 24 hours | 10-30 minutes |

| Efficiency | Moderate to good yields | Moderate to excellent yields |

| Advantages | Standard laboratory setup | Rapid optimization, energy efficiency, potential for cost reduction |

Data based on a study of double amination for TADF compounds.

Flnih.govow Chemistry Applications in Heterocycle Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a flask, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved scalability, and the potential for automation.

For the synthesis of het uc.ptyoutube.comresearchgate.neterocycles like azaindoles, flow chemistry enables multi-step sequences to be "telescoped," where the output from one reactor flows directly into the next, avoiding the need for isolation and purification of intermediates. This is particularly adva youtube.comntageous when dealing with unstable or hazardous intermediates. Flow reactors, with their nih.gov high surface-area-to-volume ratio, allow for rapid heating and cooling, enabling access to challenging chemistries and the use of superheated conditions to accelerate slow reactions. The modular nature of flo youtube.comw systems allows for the integration of synthesis, workup, and analysis, streamlining the entire process from starting materials to the final active pharmaceutical ingredient.

Regioselectiveuc.ptnih.govSynthesis of this compound Isomers and Analogues

Achieving regioselectivity is critical in the synthesis of azaindole isomers (4-aza, 5-aza, 6-aza, and 7-aza), as the position of the nitrogen atom in the pyridine ring profoundly influences the molecule's biological activity. The synthetic strategy is primarily dictated by the choice of the starting substituted aminopyridine.

For example, the synthes nih.govis of 6-azaindoles can be achieved from 3-amino-4-picoline precursors. A one-step synthesis invo nih.govlves the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters to yield 2-substituted 6-azaindoles. Similarly, 4- and 6-azain nih.govdole-2-carboxylic acids have been prepared from the corresponding 3-nitropyridinepyruvates.

Site-selective palladium acs.org-catalyzed reactions on di-substituted pyridines are also a powerful tool for controlling regiochemistry. For instance, a 5-azaindole can be obtained through a site-selective Pd-catalyzed C-N coupling of 3,4-dibromopyridine (B81906) with an aniline, followed by a subsequent C-C coupling and cyclization. In contrast, reversing th organic-chemistry.orge sequence to a site-selective Sonogashira reaction first leads to 6-azaindoles. The synthesis of specific organic-chemistry.org isomers like 5-azaindazoles has been achieved through intramolecular amination of 5-acyl-4-pyridones, highlighting how precursor design dictates the final heterocyclic core.

Table rsc.org 3: Regioselective Synthesis of Azaindole Isomers

| Target Isomer | Precursor Type | Synthetic Strategy |

| 4-Azaindole | 3-Nitro-2-pyridinepyruvates | Reductive cyclization |

| 5-Azaindole | 3,4-Dihalopyridine | Site-selective C-N coupling, then C-C coupling/cyclization |

| 6-Azaindole (B1212597) | 3-A organic-chemistry.orgmino-4-picoline | Dilithiation and condensation with esters |

| 6-Azaindole | 3,4 nih.gov-Dihalopyridine | Site-selective Sonogashira, then C-N coupling/cyclization |

| 7-Azaindole | 2-A organic-chemistry.orgmino-3-halopyridine | Sonogashira coupling and cyclization |

Cycloaddition Reactions for Azaindole Ring Formation

Cycloaddition reactions offer a powerful and convergent approach to constructing heterocyclic systems like the azaindole nucleus. Among these, the [3+2] dipolar cycloaddition has been effectively utilized for the synthesis of 5-azaindole derivatives. researchgate.net This methodology typically involves the reaction between a donor-acceptor (D-A) cyclopropane (B1198618) and a nitrile.

A notable example is the reaction of a 3,4-cyclopropanopiperidine with various nitriles, which, after a subsequent oxidation step using selenium dioxide (SeO₂), yields C2-substituted 5-azaindoles. researchgate.net The versatility of this method lies in the wide range of commercially available nitriles, allowing for the introduction of diverse substituents at the C2 position of the 5-azaindole core. To adapt this method for the synthesis of analogues of this compound, a donor-acceptor cyclopropane bearing a methyl group at the appropriate position would be required to form the C3-methyl substituent. The C2-carboxylic acid could be introduced by using a nitrile precursor, such as cyanotormate ester, or by subsequent functionalization of a C2-substituent installed during the cycloaddition.

The general reaction proceeds in a two-step sequence: a Lewis acid-catalyzed [3+2] annulation followed by oxidation. The choice of nitrile component is crucial for the final substitution pattern at the C2 position.

Table 1: Examples of [3+2] Cycloaddition for C2-Substituted 5-Azaindole Synthesis

| Nitrile Reactant | Resulting C2-Substituent | Overall Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile (B52724) | Methyl | 87 | researchgate.net |

| Propionitrile | Ethyl | 81 | researchgate.net |

| Phenylacetonitrile | Benzyl | 79 | researchgate.net |

| 2-Thiophenecarbonitrile | 2-Thienyl | 68 | researchgate.net |

Electrophilic [4+1]-Cyclization Strategies for Azaindoles

A recently developed and efficient method for azaindole synthesis is the formal electrophilic [4+1]-cyclization. This strategy has been particularly successful for the scalable, metal-free synthesis of 2,3-disubstituted 6-azaindoles. rsc.orgrsc.org The reaction proceeds by treating 3-amino-4-methylpyridine derivatives with highly electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA). rsc.org In this transformation, the TFAA acts as a C1-bielectrophile, providing the carbon atom that will become C2 of the azaindole ring. rsc.orgchemrxiv.org

The mechanism involves the initial N-acylation of the amino group, followed by the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt. This salt formation activates the C4-methyl group, facilitating its deprotonation and subsequent attack by the enamine to construct the pyrrole ring. chemrxiv.org

It is important to note that this methodology is structurally specific to the synthesis of 6-azaindoles due to its reliance on the 3-amino-4-methylpyridine starting material. The relative positions of the amino and methyl groups are critical for the cyclization to occur. Consequently, this strategy is not directly applicable for the synthesis of the 5-azaindole scaffold, as the required 3-amino-2-methylpyridine (B1201488) precursor would lead to a different cyclization pathway or fail to cyclize in the desired manner.

Table 2: Scope of Electrophilic [4+1]-Cyclization for 6-Azaindole Synthesis

| Pyridine Substrate | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Amino-4-methylpyridine | TFAA | 2-CF₃-3-COCF₃-6-azaindole | 82 | chemrxiv.org |

| 3-Amino-4,6-dimethylpyridine | TFAA | 2-CF₃-3-COCF₃-5,7-dimethyl-6-azaindole | 78 | chemrxiv.org |

| 3-Amino-4-methyl-5-bromopyridine | TFAA | 2-CF₃-3-COCF₃-4-bromo-6-azaindole | 75 | chemrxiv.org |

| 3-Amino-4-methylpyridine | DFAA | 2-CHF₂-3-COCHF₂-6-azaindole | 86 | researchgate.net |

Strategies for Carboxylic Acid Group Incorporation and Modification during Azaindole Synthesis

The introduction of a carboxylic acid group, particularly at the C2 position, is a key step in the synthesis of the target molecule and its analogues. Several classic and modern indole-forming reactions can be adapted for this purpose, either by carrying the carboxylate functionality through the reaction sequence or by generating it directly during the ring-forming step.

One of the most direct methods for this transformation is the Hemetsberger-Knittel indole synthesis . wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org For the synthesis of a 5-azaindole analogue, the starting material would be a 3-(pyridin-3-yl)-2-azidopropenoate derivative. The C3-methyl group of the target molecule can be introduced by starting with an appropriately substituted propenoate. The resulting ester at the C2 position can then be easily hydrolyzed to the desired carboxylic acid. This method has been shown to be effective for the synthesis of various azaindole-2-carboxylates. doi.orgresearchgate.net

Another powerful and widely used method is the Fischer indole synthesis . This reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To generate the 3-methyl-2-carboxylic acid pattern, a substituted pyridylhydrazine can be reacted with pyruvic acid or an ester thereof (e.g., ethyl pyruvate). thermofisher.com This approach directly installs both the C2-carboxyl and C3-methyl groups in a single cyclization step. The reaction conditions, particularly the choice of acid catalyst (Brønsted or Lewis acids), can be optimized to maximize the yield of the desired azaindole isomer. wikipedia.orgthermofisher.com

In addition to these classical methods, post-cyclization functionalization represents a viable alternative. This can involve the synthesis of a 3-methyl-5-azaindole core followed by the introduction of the carboxylic acid group. Potential strategies include:

Directed ortho-metalation: Lithiation of the C2 position of a protected 3-methyl-5-azaindole, followed by quenching with carbon dioxide.

Halogen-metal exchange: Conversion of a 2-halo-3-methyl-5-azaindole to an organometallic intermediate, which is then carboxylated.

Palladium-catalyzed carbonylation: Reaction of a 2-halo-3-methyl-5-azaindole with carbon monoxide under palladium catalysis.

Furthermore, harsh hydrolysis conditions on certain precursors can lead to the formation of a carboxylic acid. For example, the hydrolysis of a 2-trifluoromethyl-6-azaindole at elevated temperatures has been shown to yield the corresponding 6-azaindole-2-carboxylic acid. chemrxiv.org This indicates that a trifluoromethyl group, if installed at the C2 position, could potentially serve as a precursor to the carboxylic acid moiety.

Chemical Reactivity and Derivatization of 3 Methyl 5 Azaindole 2 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, removal via decarboxylation, and reduction to the corresponding alcohol.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-Methyl-5-azaindole-2-carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry.

Esterification: The formation of esters is typically achieved through acid-catalyzed esterification, famously known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in large excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com Alternative methods for substrates that may be sensitive to strong acids include the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Table 1: Representative Esterification Conditions for Heterocyclic Carboxylic Acids This table is based on general methods for esterification and may be applicable to this compound.

| Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Excess Alcohol | Reflux | Equilibrium-driven; best for simple alcohols. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Dichloromethane (B109758) (DCM) | Room Temp | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base (e.g., K₂CO₃) | DMF, Acetone | Room Temp to Reflux | Useful alternative to Fischer esterification. commonorganicchemistry.com |

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods involve the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine nucleophile. Another approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. researchgate.net More recent methods utilize catalysts like boric acid derivatives or systems like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst for efficient amide bond formation under mild conditions. organic-chemistry.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for indole-2-carboxylic acids and their analogs. researchgate.net The ease of this reaction is often dependent on the stability of the resulting carbanion or intermediate at the 2-position. For the parent indole-2-carboxylic acid, heating above its melting point is sufficient to induce decarboxylation to form indole (B1671886). researchgate.net

For heterocyclic carboxylic acids like this compound, decarboxylation can be facilitated by heating in a high-boiling point solvent, sometimes with a catalyst. A patented method for the decarboxylation of related heterocyclic carboxylic acids, including 3-methyl-1H-indole-2-carboxylic acid, involves dissolving the compound in an aprotic polar solvent like N,N-dimethylformamide (DMF) and heating it in the presence of an organic acid catalyst, such as formic or acetic acid. google.com The reaction for the indole analog proceeds at 95-100 °C, suggesting a similar pathway for the azaindole derivative. google.com The mechanism likely involves protonation of the indole/azaindole ring, which facilitates the elimination of CO₂.

Table 2: Decarboxylation Conditions for Indole-2-Carboxylic Acid Analogs

| Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Heat above melting point | Indole | - | researchgate.net |

| 3-Methyl-1H-indole-2-carboxylic acid | Formic acid, DMF, 95-100 °C, 6h | 3-Methylindole | 96% | google.com |

Reduction and Other Transformations of the Carboxyl Group

The carboxylic acid group of this compound can be reduced to a primary alcohol (2-hydroxymethyl-3-methyl-5-azaindole). This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids. libretexts.org The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The process involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the alcohol. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, although methods involving in situ activation of the acid have been developed. researchgate.net

The resulting 2-hydroxymethyl derivative serves as a valuable intermediate for further functionalization, such as conversion to halides or other derivatives via standard alcohol chemistry.

Electrophilic Aromatic Substitution on the Azaindole Ring System

The 5-azaindole (B1197152) ring system is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity are influenced by several factors:

The inherent reactivity of the pyrrole (B145914) ring is greater than that of the pyridine (B92270) ring.

The nitrogen atom in the pyridine ring (at position 5) is electron-withdrawing via an inductive effect, deactivating the pyridine portion of the bicyclic system towards electrophilic attack. organicchemistrytutor.com

The pyrrole nitrogen atom donates electron density into the ring, activating it for EAS.

In indole systems, electrophilic attack preferentially occurs at the C3 position. stackexchange.com

In this compound, the C3 position is blocked by a methyl group. Therefore, electrophilic substitution is expected to occur at other available positions on the pyrrole ring (C4) or the pyridine ring (C6, C7). Given the deactivating nature of the pyridine nitrogen, substitution is most likely to occur at the C4 position of the pyrrole ring. Computational methods like RegioSQM, which calculate the free energies of protonated intermediates, can be used to predict the most nucleophilic center and thus the likely site of substitution. amazonaws.comchemrxiv.org

Halogenation Studies

Halogenation is a common electrophilic aromatic substitution reaction. For indole and azaindole systems, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine (I₂) are frequently used. Studies on the halogenation of various indole derivatives show that the reaction typically occurs at the electron-rich C3 position. nih.gov When the C3 position is substituted, halogenation can occur at other positions on the ring. For instance, the bromination of 3-bromo-2-(trifluoromethyl)-1H-indole with an additional equivalent of bromine results in substitution at the C5 position. mdpi.com

For this compound, halogenation is predicted to occur on the pyrrole ring. Given that the C3 position is occupied, the most probable site for electrophilic attack would be the C4 position. The reaction conditions would likely involve treating the azaindole with a halogenating agent such as NBS or NCS in a suitable solvent like dichloromethane or acetonitrile (B52724). A patent describing the bromination of a related 6-azaindole (B1212597) derivative utilized PyBroP as the brominating agent. google.com

Nitration Reactions

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the existing substituents and the heterocyclic core are critical in determining the outcome. The pyridine nitrogen at position 5 strongly deactivates the pyridine ring (positions 6 and 7) towards nitration.

Therefore, substitution is expected to occur on the pyrrole ring. Research on the nitration of indoline-2-carboxylic acid, a related precursor, showed that nitration yields a mixture of 5-nitro and 6-nitro derivatives. researchgate.net This indicates that even with the deactivating effect of the carboxyl group, substitution on the benzenoid part of the indole is possible. For this compound, the deactivating effect of the pyridine nitrogen would likely disfavor substitution at C6 and C7, making C4 the most plausible position for nitration. The reaction would likely require carefully controlled conditions to avoid oxidation or degradation of the electron-rich pyrrole ring.

Formylation (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgnih.gov The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent then attacks the electron-rich ring to introduce a formyl (-CHO) group.

For azaindole systems, the position of formylation is influenced by the electronic properties of the bicyclic system. While direct studies on this compound are not extensively documented, the reactivity of related azaindole and indole systems provides valuable insights. In a study on the Vilsmeier formylation of polymer-bound 2-carboxyindoles, the formyl group was selectively introduced at the 3-position. aalto.fi This suggests that the pyrrole ring of the indole nucleus is sufficiently activated for electrophilic substitution.

Furthermore, research on the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines has demonstrated a successful pathway to synthesize 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.org This reaction proceeds through the formation of a Vilsmeier reagent that facilitates the cyclization and formylation to yield the desired product. The reaction conditions for such transformations are generally mild, making it a synthetically useful tool.

Sulfenylation

Sulfenylation, the introduction of a sulfur-containing group (-SR), is another important electrophilic substitution reaction for heterocyclic compounds. For indole derivatives, sulfenylation typically occurs at the electron-rich C3 position. researchgate.netnih.govbohrium.com Various sulfenylating agents can be employed, including sulfonyl hydrazides, sulfinic acids, and thiols, often in the presence of a catalyst or an oxidizing agent. nih.govnih.gov

Studies on the sulfenylation of indoles have shown that the reaction can be catalyzed by iodine, which activates the sulfur source. rsc.org For instance, the reaction of indoles with sulfonyl hydrazides in the presence of an iodophor catalyst has been shown to be an effective method for the synthesis of 3-sulfenylindoles. nih.gov Similarly, a direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water has been reported, proceeding through an electrophilic substitution mechanism. nih.gov

Nucleophilic Reactivity of the Azaindole Heterocycle

The 5-azaindole ring system, containing both an electron-rich pyrrole and an electron-deficient pyridine ring, exhibits complex nucleophilic reactivity. The carboxylic acid group at the 2-position is a primary site for nucleophilic acyl substitution. Reactions such as esterification or amidation can be readily achieved by activating the carboxylic acid, for example, by converting it to an acid chloride.

While the pyrrole ring is generally susceptible to electrophilic attack, the pyridine moiety of the 5-azaindole nucleus is more prone to nucleophilic substitution, particularly when activated by an electron-withdrawing group or when a good leaving group is present. However, direct nucleophilic attack on the unsubstituted azaindole ring is generally challenging due to its aromaticity.

Palladium-catalyzed reactions that proceed via a nucleophilic addition mechanism have been developed for indole-3-carboxylic acid derivatives. acs.org These reactions can introduce amino or alkoxy groups onto the indole ring. It is plausible that similar methodologies could be applied to 5-azaindole-2-carboxylic acid derivatives to achieve functionalization through nucleophilic pathways.

Transition Metal-Catalyzed Coupling Reactions of Azaindole-2-carboxylic Acid Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, and have been extensively applied to the functionalization of heterocyclic compounds, including azaindoles. nih.govacs.orgnih.gov These reactions typically involve the coupling of a halogenated or otherwise activated heterocycle with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling) or an alkyne (Sonogashira coupling).

The Suzuki-Miyaura coupling has been successfully employed for the arylation of various positions of the azaindole ring system. nih.govnih.gov For instance, palladium-catalyzed C-H arylation of indoles at the C7 position has been achieved with high selectivity using a directing group strategy. acs.orgnih.gov While direct C-H activation of this compound has not been specifically reported, the functionalization of halogenated derivatives is a common and effective approach.

Palladium-catalyzed C-H activation has also been utilized for the synthesis of complex fused heterocyclic systems from N-aryl-indoles. rsc.org These advanced methodologies highlight the potential for the intricate functionalization of the azaindole core.

Below is a table summarizing representative transition metal-catalyzed coupling reactions on indole and azaindole systems, which can be considered analogous to the potential reactivity of this compound derivatives.

| Coupling Reaction | Heterocyclic Substrate | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Halogenated Indole/Azaindole | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | Arylated Indole/Azaindole |

| Sonogashira | Halo-azaindole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynylated Azaindole |

| Heck | Halogenated Indole | Alkene | Pd(OAc)₂ / Phosphine Ligand | Alkenylated Indole |

| C-H Arylation | N-protected Indole | Arylboronic Acid | Pd(OAc)₂ / Pyridine Ligand | C7-Arylated Indole |

Radical Reactions Involving Azaindole Carboxylic Acids

Radical reactions offer a complementary approach to the functionalization of heterocyclic compounds, particularly for electron-deficient systems. While specific radical reactions involving this compound are not well-documented, the general principles of radical chemistry can be applied to predict its potential reactivity.

Functionalization of the Pyrrole Nitrogen (N-1) of Azaindole

The pyrrole nitrogen (N-1) of the azaindole ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents. N-alkylation and N-arylation are common transformations that can significantly modify the steric and electronic properties of the molecule.

N-alkylation can typically be achieved by treating the azaindole with an alkyl halide in the presence of a base. youtube.comorganic-chemistry.org The choice of base and solvent is crucial for achieving high yields and avoiding side reactions. Studies on related heterocyclic systems have demonstrated efficient N-alkylation using various alkylating agents. mdpi.comresearchgate.netmdpi.com

N-arylation of indoles and azaindoles is often accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Chan-Lam coupling. acs.orgnih.govresearchgate.net These reactions involve the coupling of the N-H bond with an aryl halide or an arylboronic acid. A notable example is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids, which provides a direct route to N-aryl indoles. organic-chemistry.org This methodology could potentially be adapted for the N-arylation of this compound.

The table below summarizes common methods for the functionalization of the pyrrole nitrogen in indole and azaindole systems.

| Reaction Type | Reagent | Catalyst | Product |

| N-Alkylation | Alkyl Halide | Base (e.g., NaH, K₂CO₃) | N-Alkyl Azaindole |

| N-Arylation (Ullmann) | Aryl Halide | Copper salt / Ligand | N-Aryl Azaindole |

| N-Arylation (Chan-Lam) | Arylboronic Acid | Copper salt / Base | N-Aryl Azaindole |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 3 Methyl 5 Azaindole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of 3-Methyl-5-azaindole-2-carboxylic acid. 1D techniques like ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. ijper.org

¹H NMR spectra would reveal the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the methyl group protons, the aromatic protons on the azaindole core, the N-H proton of the pyrrole (B145914) ring, and the acidic proton of the carboxylic acid group. The latter often appears as a broad singlet at a significantly downfield chemical shift (>12 ppm) due to hydrogen bonding. libretexts.org

¹³C NMR spectra provide information on the carbon skeleton. Characteristic signals would include those for the methyl carbon, the sp²-hybridized carbons of the bicyclic aromatic system, and the carbonyl carbon of the carboxylic acid, which typically resonates in the 165-185 δ range. libretexts.org

2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons within the spin systems of the pyridine (B92270) and pyrrole rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the entire molecular framework, for instance, by showing a correlation from the methyl protons to the C3 carbon of the azaindole ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and concentration.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -COOH | >12.0 (broad s) | ~165-170 | H4, H6 to C=O |

| N1-H | ~11.0-12.0 (broad s) | - | H4, H7 to C2, C7a |

| C2-COOH | - | ~130-135 | - |

| C3-CH₃ | - | ~125-130 | H from -CH₃ to C2, C3a |

| C3-C H₃ | ~2.5 (s) | ~10-15 | - |

| C4-H | ~7.5-7.7 (d) | ~115-120 | H6 to C4, C7a |

| C6-H | ~8.2-8.4 (d) | ~140-145 | H4, H7 to C5, C7a |

| C7-H | ~8.6-8.8 (s) | ~145-150 | H6 to C5, C7a |

| C3a (bridgehead) | - | ~128-133 | H4 to C3, C7a |

| C7a (bridgehead) | - | ~148-152 | H4, H6, H7 to C3a |

s = singlet, d = doublet

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. researchgate.net Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics in the solid phase. semanticscholar.orgmdpi.com For this compound, ssNMR can be employed to:

Identify and quantify polymorphs: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to variations in molecular conformation and packing. This makes ssNMR an indispensable tool for studying polymorphism, which is critical in pharmaceutical development. researchgate.net

Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of a substance and can be used to quantify the amount of amorphous material in a sample. semanticscholar.org

Elucidate intermolecular interactions: By analyzing chemical shifts and using specific pulse sequences, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. researchgate.net

Mass Spectrometry (MS) Approaches

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ijper.org

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated from the chemical formula (C₉H₈N₂O₂), the identity and purity of the compound can be unequivocally confirmed. rsc.org This technique is a standard method for the characterization of newly synthesized compounds. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Monoisotopic Mass | 176.0586 g/mol |

| Theoretical m/z [M+H]⁺ | 177.0664 |

| Theoretical m/z [M-H]⁻ | 175.0508 |

| Theoretical m/z [M+Na]⁺ | 199.0483 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint. ncsu.edu

The fragmentation of the azaindole core is influenced by the protonation site. nih.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of carbon dioxide (-44 Da): Decarboxylation is a primary fragmentation pathway for this type of molecule, leading to a prominent fragment ion.

Loss of CO₂ and CH₃ (-59 Da): Sequential loss of the carboxyl group and the methyl radical.

Cleavage of the azaindole ring system: This can lead to a series of smaller fragment ions characteristic of the fused pyrrole and pyridine rings. nih.govscirp.org

This fragmentation data is crucial for confirming the structure of the parent molecule and for identifying related compounds and potential metabolites in complex mixtures. nih.govunibo.it

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion m/z | Predicted Fragment Ion m/z | Proposed Neutral Loss |

| 177.0664 | 159.0558 | H₂O (18.0106 Da) |

| 177.0664 | 133.0658 | CO₂ (43.9898 Da) |

| 133.0658 | 118.0423 | CH₃ (15.0235 Da) |

| 133.0658 | 106.0522 | HCN (27.0136 Da) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. mdpi.comamericanpharmaceuticalreview.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. mdpi.com

For this compound, the IR spectrum is expected to be dominated by several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer. libretexts.orgmdpi.com

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. mdpi.com

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations typically appear just above and below 3000 cm⁻¹, respectively. researchgate.net

C=O Stretch: A very strong and sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group of a hydrogen-bonded carboxylic acid. libretexts.orgmdpi.com

C=C and C=N Stretches: Absorptions in the 1450–1650 cm⁻¹ region correspond to the stretching vibrations of the aromatic azaindole ring.

Raman spectroscopy provides complementary information. horiba.com While the O-H and C=O stretches are often strong in the IR spectrum, the symmetric vibrations of the aromatic ring system are typically strong in the Raman spectrum, making it a valuable tool for analyzing the core structure. mdpi.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule. nih.govunibo.it

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| O-H stretch (dimer) | 2500–3300 (very broad) | Weak | Strong / Weak |

| N-H stretch | ~3350 | Moderate | Moderate / Moderate |

| Aromatic C-H stretch | ~3100-3000 | Strong | Moderate / Strong |

| Aliphatic C-H stretch | ~2980-2850 | Moderate | Moderate / Moderate |

| C=O stretch (dimer) | ~1710-1680 | Moderate | Very Strong / Moderate |

| Aromatic C=C/C=N stretch | ~1620-1450 | Strong | Strong / Strong |

| C-O stretch | ~1300-1200 | Weak | Strong / Weak |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated. For azaindole carboxylic acids, X-ray diffraction is crucial for understanding the specific molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing.

In the solid state, molecules like this compound are expected to engage in extensive hydrogen bonding. X-ray crystallography can precisely identify these interactions, such as the common carboxylic acid dimers formed through O–H···O hydrogen bonds, as well as interactions involving the azaindole nitrogen atoms and the N-H group (N–H···N or N–H···O). mdpi.comresearchgate.net These non-covalent interactions are fundamental to the material's physical properties, including melting point, solubility, and polymorphism.

Studies on analogous indole (B1671886) derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have demonstrated the power of this technique. In one study, X-ray diffraction revealed the formation of cyclic dimers through strong O–H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. mdpi.com The analysis of such structures provides invaluable data on the planarity of the bicyclic azaindole core and the orientation of the methyl and carboxylic acid substituents. This information is critical for structure-based drug design and for understanding molecular recognition phenomena.

Table 1: Representative Crystallographic Data for an Indole-2-Carboxylic Acid Derivative This table presents data for a known polymorph of 5-methoxy-1H-indole-2-carboxylic acid as a representative example of the data obtained from an X-ray crystallography study. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.51(8) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Cyclic dimers via O–H···O hydrogen bonds |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, ensuring the purity of synthesized batches and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of non-volatile, polar compounds like azaindole carboxylic acids. In a typical reversed-phase HPLC (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid).

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the azaindole chromophore absorbs strongly. An HPLC method can also be coupled with a mass spectrometer (LC-MS) to provide mass information for the main peak and any impurities, aiding in their identification.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of a carboxylic acid like this compound by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is often employed to convert the carboxylic acid and the indole N-H into more volatile esters and silyl (B83357) ethers, respectively. medicaljournalssweden.se For instance, reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the molecule into its trimethylsilyl (B98337) derivative, which is more amenable to GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities or byproducts from the synthetic process.

Table 2: Exemplar HPLC Method for Purity Analysis This table outlines a typical set of parameters for an analytical RP-HPLC method used to assess the purity of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Chiroptical Spectroscopy (e.g., VCD, CD, ORD) for Stereochemical Research on Derivatives

When derivatives of this compound contain stereocenters, chiroptical spectroscopic methods become indispensable for investigating their stereochemistry and determining their absolute configuration. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region. It measures the differential absorption of left- and right-circularly polarized infrared light by chiral molecules, providing information about the stereochemistry of the entire molecule. VCD is particularly powerful for determining the absolute configuration of complex molecules in solution. The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. For carboxylic acids, VCD analysis can be complicated by self-aggregation into dimers. However, studies have shown that using an agent like 7-azaindole (B17877) can effectively break up these aggregates through competitive hydrogen bonding, simplifying the spectra and facilitating a more straightforward comparison with calculated monomer spectra. rsc.org

Electronic Circular Dichroism (ECD) , often simply called CD, measures differential absorption in the ultraviolet-visible region. It provides information about the stereochemical environment around a chromophore. The azaindole core of the molecule is a strong chromophore, and any chiral centers in its derivatives will induce a CD signal. The resulting spectrum, with its characteristic positive or negative bands, serves as a fingerprint for a particular enantiomer.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgkud.ac.in An ORD spectrum that shows a complex variation in rotation, including a change of sign near an absorption band, is said to exhibit a "Cotton effect". libretexts.org The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the molecule, especially for derivatives where the chiral center is close to the chromophore. libretexts.org

Table 3: Overview of Chiroptical Spectroscopy Techniques

| Technique | Principle | Primary Application for Derivatives |

| VCD | Differential absorption of left- and right-circularly polarized infrared light. mdpi.com | Determination of absolute configuration in solution by comparing experimental and calculated spectra. |

| CD / ECD | Differential absorption of left- and right-circularly polarized UV-Vis light by chromophores. | Confirmation of enantiomeric identity and analysis of conformational changes affecting the chromophore. |

| ORD | Variation of optical rotation with the wavelength of light. slideshare.net | Determination of absolute configuration through analysis of the Cotton effect. libretexts.org |

Theoretical and Computational Studies on 3 Methyl 5 Azaindole 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of 3-Methyl-5-azaindole-2-carboxylic acid. These methods solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals, electron distribution, and inherent reactivity.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govresearchgate.net By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying complex systems like azaindole derivatives. semanticscholar.orgresearchgate.net For this compound, DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From the analysis of frontier molecular orbitals, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding the molecule's stability and reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The values for these descriptors would be obtained from the calculated HOMO and LUMO energies of this compound.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. researchgate.net These maps visualize the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. This provides a visual guide to the molecule's reactive sites.

Aromaticity Analysis of Azaindole Ring Systems

The azaindole scaffold consists of fused pyridine (B92270) and pyrrole (B145914) rings. The aromaticity of this system is a key determinant of its stability, reactivity, and physicochemical properties. The introduction of a nitrogen atom into the indole (B1671886) ring system, as in 5-azaindole (B1197152), influences the distribution of π-electrons and thus modulates its aromatic character. nih.gov

The aromaticity of the 5-azaindole ring system can be quantitatively assessed using various computational descriptors:

Energetic Criteria: Aromatic Stabilization Energy (ASE) and Topological Resonance Energy (TRE) are used to evaluate the enhanced stability of the cyclic conjugated system compared to a hypothetical non-aromatic analogue. nih.gov

Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) index analyzes the variation of bond lengths within the ring. A HOMA value close to 1 indicates a high degree of aromaticity with minimal bond length alternation.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov

Conformational Analysis of this compound and its Dimers

The conformational flexibility of this compound, particularly the orientation of the carboxylic acid group relative to the azaindole ring, is critical for its intermolecular interactions. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. indexcopernicus.com The rotation around the single bond connecting the carboxylic acid group to the ring is a key conformational variable.

Moreover, the presence of both a hydrogen bond donor (-OH and -NH) and acceptors (C=O and pyridinic nitrogen) allows for the formation of intermolecular hydrogen-bonded dimers. mdpi.com Theoretical studies can predict the geometry and stability of various possible dimer structures. For instance, indole-2-carboxylic acid derivatives are known to form cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com In the case of this compound, additional dimerization motifs involving the azaindole's NH group and the pyridinic nitrogen are also conceivable.

Table 2: Potential Hydrogen Bonding Interactions in Dimers of this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Carboxylic Acid -OH | Carboxylic Acid C=O | Classic carboxylic acid dimer formation |

| Azaindole -NH | Carboxylic Acid C=O | Intermolecular hydrogen bonding |

Computational analysis of these different dimeric forms would reveal their relative stabilities and the nature of the intermolecular forces that govern the self-assembly of this molecule.

Reaction Mechanism Predictions and Energy Surfaces for Azaindole Derivatives

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving azaindole derivatives. By mapping the potential energy surface, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated. This allows for the determination of reaction pathways and activation barriers, providing insights that can be difficult to obtain experimentally.

For azaindole systems, computational studies have been used to investigate various metal-catalyzed cross-coupling reactions, which are important for the synthesis and functionalization of these scaffolds. nih.gov For example, DFT calculations can help to rationalize the role of catalysts and ligands in reactions like the Chan-Lam and Sonogashira couplings by modeling the catalytic cycle. nih.govresearchgate.net

Excited-State Proton Transfer (ESPT) in Azaindole Complexes

Azaindole derivatives, particularly 7-azaindole (B17877), are classic models for studying excited-state proton transfer (ESPT) processes. researchgate.netbarbatti.org This phenomenon occurs when a molecule, upon electronic excitation, exhibits a significant change in the acidity and basicity of its functional groups, leading to the transfer of a proton. nih.gov This process is fundamental in many chemical and biological systems.

For this compound, ESPT could potentially occur in its dimeric form or in complexes with protic solvent molecules. acs.org Upon absorption of light, the acidity of the carboxylic acid's hydroxyl group and the azaindole's NH group would increase, while the basicity of the carbonyl oxygen and the pyridinic nitrogen would also be enhanced.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to model the potential energy surfaces of both the ground and excited states. researchgate.net This allows for the investigation of the feasibility and mechanism of proton transfer in the excited state. The calculations can determine whether the proton transfer is a concerted (simultaneous) or stepwise process and can estimate the energy barrier for the transfer. nih.gov The presence of the methyl and carboxylic acid groups on the 5-azaindole core would influence the electronic properties of the excited state and, consequently, the dynamics of the ESPT process.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, which is crucial for understanding its solubility and aggregation behavior. Simulations can reveal the structure of the solvation shell around the molecule and identify preferential hydrogen bonding interactions with the solvent. barbatti.org

Furthermore, MD simulations can be used to study the stability of its dimers and larger aggregates in solution. By simulating the system over a sufficiently long timescale, one can observe the dynamics of dimer formation and dissociation. In a broader context, if this molecule were to be studied for its interaction with a biological target, such as a protein, MD simulations could be employed to investigate the stability of the protein-ligand complex and characterize the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that are responsible for binding. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks for Azaindole-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies crucial in modern drug discovery for establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These theoretical frameworks are applied to predict the activity of new chemical entities, guide lead optimization, and screen virtual libraries to identify promising drug candidates. nih.gov For azaindole-based scaffolds, which are recognized as valuable structures in medicinal chemistry, QSAR and QSPR models provide significant insights into the structural requirements for desired biological activities. nih.govnih.gov